4-(7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-butyric acid is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a benzo-thieno-pyrimidine core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-butyric acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzo-thieno-pyrimidine Core: This step involves the cyclization of appropriate starting materials under specific conditions to form the benzo-thieno-pyrimidine core.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Butyric Acid Moiety: The final step involves the coupling of the benzo-thieno-pyrimidine core with butyric acid or its derivatives using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-(7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-butyric acid can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed on the benzo-thieno-pyrimidine core to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Coupling Reagents: EDCI, HOBt
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
4-(7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-butyric acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-butyric acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene and its substituted derivatives share a similar sulfur-containing heterocyclic structure.
Pyrimidine Derivatives: Compounds such as 2-thiopyrimidine and its analogs have similar biological activities and synthetic routes.
Uniqueness
4-(7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-butyric acid is unique due to its specific combination of a benzo-thieno-pyrimidine core with a butyric acid moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
886498-90-4 |
---|---|
Molecular Formula |
C15H19N3O2S |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
4-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]butanoic acid |
InChI |
InChI=1S/C15H19N3O2S/c1-9-4-5-10-11(7-9)21-15-13(10)14(17-8-18-15)16-6-2-3-12(19)20/h8-9H,2-7H2,1H3,(H,19,20)(H,16,17,18) |
InChI Key |
MMFSDUDNIVGBDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=NC=NC(=C23)NCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.